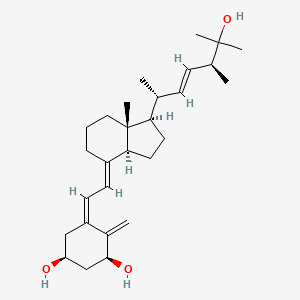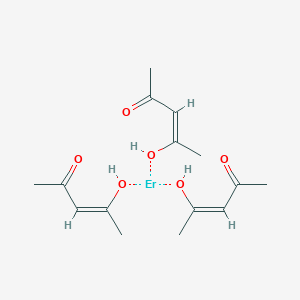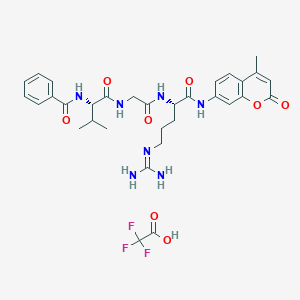
1-alpha,25-Dihydroxy-3-epi-vitamin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a natural metabolite of the seco-steroid vitamin D2. This compound exerts its biological activity through binding to its cognate vitamin D nuclear receptor, a ligand-dependent transcription regulator . It is known for its high metabolic stability and significant biological activity, making it an interesting ligand for clinical applications .
準備方法
The synthesis of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 involves a series of steps that provide a higher yield of the 3-epimer of 1-alpha,25-dihydroxyvitamin D2 . One efficient synthetic route features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) . This method is noted for its fewer steps and higher yield compared to traditional methods .
化学反応の分析
1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or carbonylated derivatives of the original compound .
科学的研究の応用
1-alpha,25-Dihydroxy-3-epi-vitamin D2 has a wide range of scientific research applications:
Chemistry: It is used in the study of vitamin D metabolism and the synthesis of vitamin D analogs.
Medicine: It has potential clinical applications due to its high metabolic stability and significant biological activity.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
作用機序
1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator . This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the expression of target genes . The molecular targets and pathways involved include those related to calcium homeostasis, immune response, and cellular differentiation .
類似化合物との比較
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is similar to other vitamin D metabolites, such as:
1-alpha,25-Dihydroxyvitamin D3:
1-alpha,25-Dihydroxy-20-epi-vitamin D3: This analog has been shown to have potent biological activity and is used in research related to bone health and immune function.
The uniqueness of this compound lies in its high metabolic stability and significant biological activity, which make it a promising candidate for clinical applications .
特性
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-WRCFSYAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)

![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)

![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)

![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)

![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)

